

Application Note: Characterization of Boc-NH-PEG11-C2-acid Conjugates

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Compound of Interest

Compound Name: *Boc-NH-PEG11-C2-acid*

Cat. No.: *B11932335*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG11-C2-acid is a heterobifunctional linker widely utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The polyethylene glycol (PEG) chain enhances solubility and pharmacokinetic properties, while the terminal Boc-protected amine and carboxylic acid groups allow for sequential conjugation to different molecular entities. Accurate and comprehensive characterization of these conjugates is critical to ensure purity, identity, and consistency, which are essential for reliable downstream applications in drug discovery and development. This document provides detailed protocols for the analytical characterization of **Boc-NH-PEG11-C2-acid** and its conjugates using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of **Boc-NH-PEG11-C2-acid** conjugates.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed structural information, confirming the presence of the Boc protecting group, the PEG backbone, and the terminal functional groups. It is also used to assess purity and the success of conjugation reactions.

- **Mass Spectrometry (MS):** Determines the molecular weight and distribution of the PEG conjugate, confirming its identity and polydispersity. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.
- **High-Performance Liquid Chromatography (HPLC/UPLC):** Assesses the purity of the conjugate and separates it from starting materials and byproducts. Reversed-phase HPLC is a standard method for this purpose.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of **Boc-NH-PEG11-C2-acid** and its conjugates.

Methodology:

- **Sample Preparation:**
 - Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6)).
 - Vortex the sample until fully dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- **Instrument Parameters (400 MHz Spectrometer):**
 - **Pulse Program:** Standard proton (^1H) and carbon (^{13}C) experiments.
 - ^1H NMR:
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Spectral width: -2 to 12 ppm
 - ^{13}C NMR:

- Number of scans: 1024-4096
- Relaxation delay: 2 seconds
- Spectral width: -10 to 220 ppm
- Data Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Reference the spectra to the residual solvent peak.
 - Integrate the peaks and assign them to the corresponding protons and carbons in the structure. The characteristic repeating unit of the PEG chain typically appears around 3.6 ppm in ^1H NMR.^{[1][2]} The Boc protecting group will show a characteristic singlet at approximately 1.4 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and polydispersity of the **Boc-NH-PEG11-C2-acid** conjugate.

Methodology (MALDI-TOF MS):

- Sample Preparation:
 - Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., water, acetonitrile).
 - Prepare a saturated matrix solution (e.g., sinapinic acid or α -cyano-4-hydroxycinnamic acid in 50:50 acetonitrile:water with 0.1% TFA).^{[3][4]}
 - Mix the sample and matrix solutions in a 1:1 ratio.
 - Spot 1 μL of the mixture onto the MALDI target plate and allow it to air dry.^[3]
- Instrument Parameters:
 - Mode: Linear or reflectron positive ion mode.

- Laser: Nitrogen laser (337 nm).
- Voltage: 20-25 kV.
- Data Acquisition: Average 100-200 laser shots per spectrum.
- Data Analysis:
 - Analyze the spectrum to determine the mass-to-charge ratio (m/z) of the molecular ions.
 - For PEGylated compounds, a distribution of peaks separated by 44 Da (the mass of the ethylene glycol monomer) will be observed.[\[5\]](#)
 - Calculate the average molecular weight (M_w) and polydispersity index (PDI).

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the **Boc-NH-PEG11-C2-acid** conjugate and separate it from impurities.

Methodology (Reversed-Phase HPLC):

- Sample Preparation:
 - Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
 - Filter the sample through a 0.22 μ m syringe filter before injection.
- Instrument and Conditions:
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
 - Flow Rate: 1.0 mL/min.

- Detection: UV at 214 nm and 280 nm, or Evaporative Light Scattering Detector (ELSD) for compounds without a strong chromophore.[6]
- Injection Volume: 10-20 μ L.
- Data Analysis:
 - Integrate the peak areas in the chromatogram.
 - Calculate the purity of the main product as the percentage of the main peak area relative to the total peak area.

Data Presentation

Table 1: Expected ^1H NMR Chemical Shifts for **Boc-NH-PEG11-C2-acid**

Protons	Chemical Shift (ppm)	Multiplicity
Boc (t-butyl)	~1.4	Singlet
PEG Backbone (-CH ₂ CH ₂ O-)	~3.6	Multiplet
-NH-CH ₂ -	~3.3	Multiplet
-CH ₂ -COOH	~2.5	Triplet
-CH ₂ -CH ₂ -COOH	~3.7	Triplet

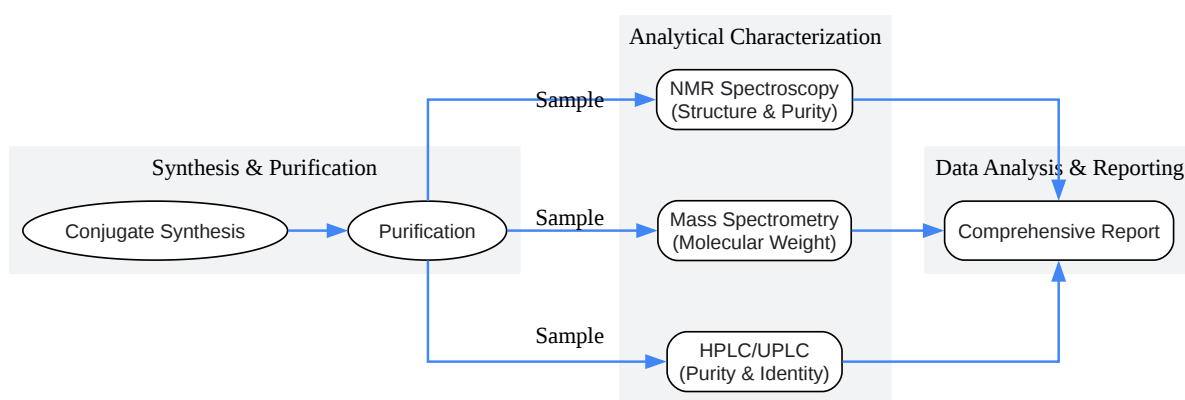
Table 2: Expected Mass Spectrometry Results for **Boc-NH-PEG11-C2-acid**

Parameter	Expected Value
Average Molecular Weight (Mw)	~639.7 g/mol
Mass of PEG Monomer Unit	44.03 Da
Polydispersity Index (PDI)	< 1.05

Table 3: Typical HPLC Purity Data

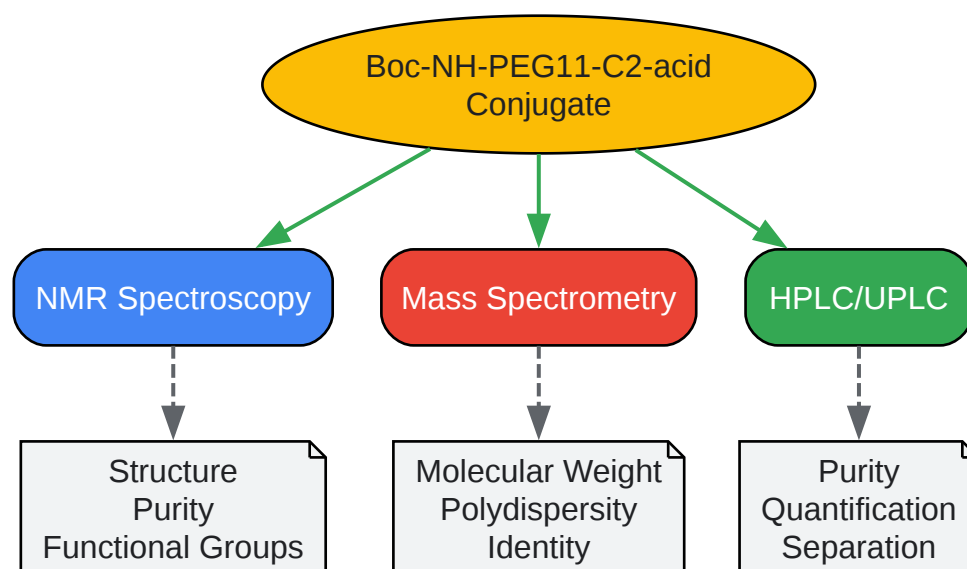
Sample	Retention Time (min)	Peak Area (%)
Boc-NH-PEG11-C2-acid	15.2	> 95%
Impurity 1	12.8	< 2%
Impurity 2	18.5	< 3%

Visualizations



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Caption: Experimental workflow for the characterization of **Boc-NH-PEG11-C2-acid** conjugates.



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Caption: Interrelationship of analytical methods for conjugate characterization.

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